

Spectroscopic Analysis of 1-Butyl-3-methylpyridinium Bromide: A Technical Overview

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Compound of Interest

Compound Name: **1-Butyl-3-methylpyridinium Bromide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the ionic liquid **1-Butyl-3-methylpyridinium Bromide**. Due to the limited availability of published experimental data for this specific compound, this document also includes comparative data from the closely related compound, 1-Butylpyridinium Bromide, and outlines general experimental protocols for the spectroscopic analysis of ionic liquids.

Compound Identification

Chemical Structure:

Structure of **1-Butyl-3-methylpyridinium Bromide**.

Property	Value
IUPAC Name	1-butyl-3-methylpyridin-1-ium bromide[1]
Molecular Formula	C ₁₀ H ₁₆ BrN[1]
Molecular Weight	230.14 g/mol [1]
CAS Number	26576-85-2[1]

Spectroscopic Data

Extensive literature searches did not yield specific, publicly available ^1H NMR, ^{13}C NMR, or detailed IR spectroscopic data for **1-Butyl-3-methylpyridinium Bromide**. The data presented in many sources under similar names corresponds to the imidazolium analogue, 1-Butyl-3-methylimidazolium Bromide.

For comparative purposes, the ^1H NMR spectrum of the closely related compound, 1-Butylpyridinium Bromide (which lacks the methyl group at the 3-position), is available. It is crucial to note that the chemical shifts, particularly for the pyridinium ring protons, will differ from those of **1-Butyl-3-methylpyridinium Bromide**.

^1H NMR Spectroscopy (Reference Compound: 1-Butylpyridinium Bromide)

A representative ^1H NMR spectrum for 1-Butylpyridinium Bromide would show characteristic signals for the butyl group protons and the pyridinium ring protons. The electron-withdrawing effect of the positively charged nitrogen atom deshields the adjacent protons, shifting their signals downfield.

Infrared (IR) Spectroscopy

Specific IR data for **1-Butyl-3-methylpyridinium Bromide** is not readily available. However, a typical IR spectrum for a similar ionic liquid would exhibit characteristic absorption bands corresponding to:

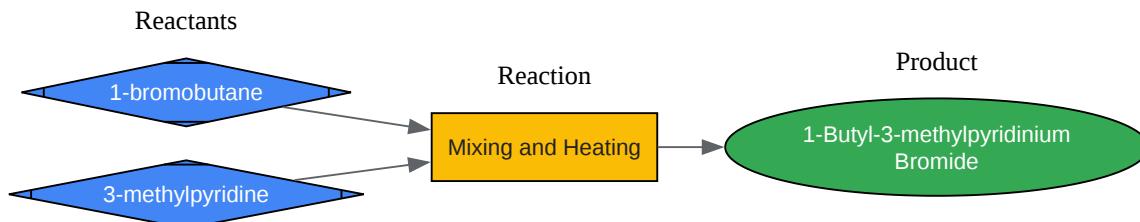
- C-H stretching vibrations of the butyl and methyl groups.
- C=C and C=N stretching vibrations within the pyridinium ring.
- C-N stretching vibrations.
- CH₂ and CH₃ bending vibrations.

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining NMR and IR spectroscopic data for ionic liquids like **1-Butyl-3-methylpyridinium Bromide**.

Synthesis of 1-Butyl-3-methylpyridinium Bromide

The synthesis of N-alkylpyridinium halides is typically achieved through a quaternization reaction.



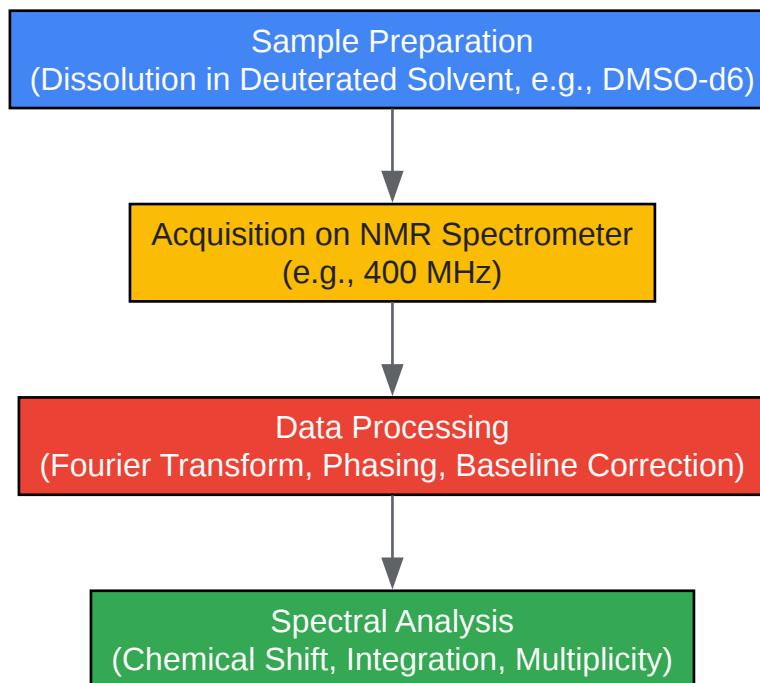
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General synthesis workflow for **1-Butyl-3-methylpyridinium Bromide**.

A general procedure involves the reaction of 3-methylpyridine with 1-bromobutane. The reaction mixture is typically heated for a set period to ensure complete reaction. The resulting product, **1-Butyl-3-methylpyridinium Bromide**, can then be purified, for instance, by washing with a suitable solvent to remove any unreacted starting materials, followed by drying under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ionic liquids.



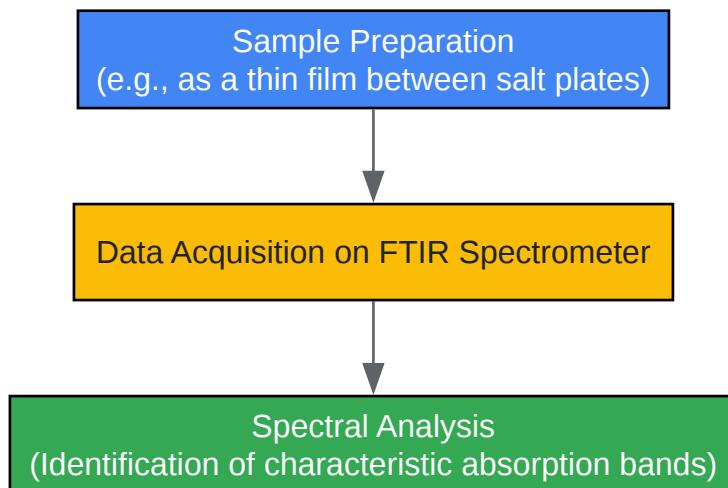
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Experimental workflow for NMR analysis of ionic liquids.

A small amount of the ionic liquid is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The sample is then placed in an NMR tube and analyzed using an NMR spectrometer. Both ¹H and ¹³C NMR spectra are typically acquired to obtain a complete structural characterization. This review presents recent developments in the application of NMR spectroscopic techniques in the study of ionic liquids.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.



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Experimental workflow for FTIR analysis of ionic liquids.

For liquid samples, a small drop of the ionic liquid can be placed between two salt plates (e.g., KBr or NaCl) to form a thin film. For solid samples, a KBr pellet can be prepared. The sample is then placed in the beam path of an FTIR spectrometer, and the spectrum is recorded. The structural modifications of hydrolyzed cellulose materials were analyzed using FTIR spectroscopy.[3]

Conclusion

While **1-Butyl-3-methylpyridinium Bromide** is a commercially available ionic liquid, there is a notable absence of detailed, publicly accessible spectroscopic data (NMR and IR) in the scientific literature. Researchers and professionals requiring this data are encouraged to perform their own analyses. The general experimental protocols for synthesis and spectroscopic characterization provided in this guide offer a framework for obtaining the necessary data. The use of comparative data from structurally similar compounds, such as 1-Butylpyridinium Bromide, can be a useful, albeit preliminary, tool for spectral interpretation, provided the structural differences are carefully considered.

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